molecular formula C13H16N2O2 B14512318 methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate CAS No. 63637-70-7

methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate

Cat. No.: B14512318
CAS No.: 63637-70-7
M. Wt: 232.28 g/mol
InChI Key: WNUJLNZBQSJYRE-UHFFFAOYSA-N
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Description

Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate typically involves the reaction of tryptamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63637-70-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C13H16N2O2/c1-15(13(16)17-2)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3

InChI Key

WNUJLNZBQSJYRE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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